molecular formula C17H20 B14426700 1-Benzyl-2-tert-butylbenzene CAS No. 84833-55-6

1-Benzyl-2-tert-butylbenzene

Cat. No.: B14426700
CAS No.: 84833-55-6
M. Wt: 224.34 g/mol
InChI Key: MVXJFRKSEXPQCP-UHFFFAOYSA-N
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Description

1-Benzyl-2-tert-butylbenzene (CAS 62155-43-5) is a substituted aromatic compound with the molecular formula C17H20 and an average mass of 224.34 g/mol . This structure features a benzene ring disubstituted with both benzyl and tert-butyl groups, a configuration that lends itself to specialized research applications. The tert-butyl group is known for introducing significant steric hindrance and enhancing the hydrophobicity of molecules, which can influence their packing, stability, and self-assembly behavior . Researchers value this compound as a versatile organic building block. It serves as a critical intermediate in exploring complex organic synthesis pathways, particularly for constructing more elaborate molecular architectures. Its structural features make it a candidate for investigations in materials science, including the development of novel monomers for polymer chemistry and the study of organic semiconductors . The physical properties of this compound include a density of 0.952 g/cm³ and a high boiling point of 310.5°C at 760 mmHg, indicating its thermal stability . Handling precautions should be observed as it has a flash point of 146.2°C . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the safety data sheet (SDS) before use and handle the material in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84833-55-6

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

1-benzyl-2-tert-butylbenzene

InChI

InChI=1S/C17H20/c1-17(2,3)16-12-8-7-11-15(16)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3

InChI Key

MVXJFRKSEXPQCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 1 Benzyl 2 Tert Butylbenzene

Strategies for ortho-Disubstitution of the Benzene (B151609) Ring

The introduction of two bulky alkyl groups, such as benzyl (B1604629) and tert-butyl, into adjacent positions on a benzene ring requires careful strategic planning to overcome the natural preference for para-substitution.

Stepwise Alkylation and Benzylation Approaches

A conventional approach to disubstituted benzenes is the sequential introduction of substituents via electrophilic aromatic substitution, most commonly the Friedel-Crafts alkylation. In this context, two primary stepwise routes could be envisioned for the synthesis of 1-benzyl-2-tert-butylbenzene:

Tert-butylation followed by benzylation: The first step involves the Friedel-Crafts alkylation of benzene with a tert-butyl source (e.g., tert-butyl chloride) to form tert-butylbenzene (B1681246). The tert-butyl group is an activating, ortho, para-director. Subsequent benzylation with benzyl chloride would yield a mixture of ortho and para isomers. However, due to the significant steric bulk of the tert-butyl group, the para-substituted product, 1-benzyl-4-tert-butylbenzene, is overwhelmingly favored. libretexts.org

Benzylation followed by tert-butylation: This route begins with the formation of diphenylmethane (benzylbenzene) via benzylation of benzene. The benzyl group also directs incoming electrophiles to the ortho and para positions. A subsequent Friedel-Crafts alkylation with a tert-butylating agent would again lead to a mixture of isomers, with the para-isomer being the major product due to lesser steric hindrance.

The primary drawback of these stepwise electrophilic substitution methods is the poor regioselectivity for the ortho position. The size of both the substituent already on the ring and the incoming electrophile can significantly impact the ortho/para ratio, with larger groups favoring para substitution to minimize steric strain. libretexts.org

Directed Ortho-Metalation and Cross-Coupling Strategies for Benzylic and tert-Butyl Introduction

To overcome the limitations of classical electrophilic substitutions, directed ortho-metalation (DoM) offers a powerful strategy for achieving high regioselectivity. wikipedia.org This method utilizes a directing metalation group (DMG) on the benzene ring, which coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium). baranlab.org This coordination facilitates the deprotonation of the nearest ortho-position, creating a specific aryllithium intermediate. wikipedia.org This nucleophilic site can then be quenched with a suitable electrophile.

A potential DoM strategy for introducing the benzyl and tert-butyl groups could involve:

Starting with a benzene ring bearing a potent DMG (e.g., an amide or methoxy group).

Performing a DoM reaction to lithiate the ortho position.

Quenching with a benzyl or tert-butyl electrophile.

Replacing the DMG with the second alkyl group or a hydrogen atom in subsequent steps.

For instance, a bulky directing group could be used to introduce a tert-butyl group into an ortho position via a sequence involving lithiation and electrophilic quench. wikipedia.org This approach circumvents the steric hindrance issues associated with Friedel-Crafts reactions by pre-organizing the reactive site, making it a superior method for synthesizing sterically crowded ortho-disubstituted compounds. The choice of base is critical, with strong, non-nucleophilic bases like lithium amides or hindered alkyllithiums being commonly employed. uwindsor.ca

Exploration of Synthetic Challenges Associated with Steric Crowding

The synthesis of this compound is fundamentally complicated by steric effects, often referred to as the "ortho effect". wikipedia.org The tert-butyl group is one of the bulkiest substituents commonly used in organic synthesis, and its presence on a benzene ring creates significant steric hindrance at the adjacent ortho positions. libretexts.org

This steric crowding has several consequences:

Reduced Reaction Rates: The approach of an electrophile to the ortho position is physically blocked, slowing down the rate of substitution at that site compared to the less hindered para position.

Low Ortho/Para Ratio: In competitive reactions like Friedel-Crafts alkylation, the steric barrier leads to a strong preference for substitution at the para position. The percentage of the ortho isomer in the product mixture decreases as the size of the alkyl substituent on the ring increases. libretexts.org For example, the nitration of p-tert-butyltoluene occurs preferentially at the position ortho to the smaller methyl group, avoiding the sterically encumbered position next to the tert-butyl group. jove.comjove.com

These challenges make traditional synthetic routes inefficient for producing the desired ortho-isomer in high yield, necessitating the use of more sophisticated, regioselective methods like directed ortho-metalation. wikipedia.orgbaranlab.org

Kinetic and Thermodynamic Considerations in Reaction Optimization

The ratio of ortho to para products in electrophilic aromatic substitution can often be influenced by the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures, reactions are typically irreversible, and the product distribution is governed by the relative rates of formation. The product that forms the fastest (i.e., has the lowest activation energy) will be the major product. This is the kinetic product. wikipedia.org In some alkylations, the ortho isomer can be the kinetic product due to a statistical advantage (two ortho positions vs. one para position) and potential stabilizing interactions in the transition state.

Thermodynamic Control: At higher temperatures, the alkylation reaction can become reversible. This allows for an equilibrium to be established between the starting materials, intermediates, and products. Under these conditions, the most stable product will be the predominant one, regardless of how fast it is formed. This is the thermodynamic product. wikipedia.orglibretexts.org

For the alkylation of a substituted benzene with bulky groups, the para isomer is generally the more thermodynamically stable product due to minimized steric repulsion. Therefore, to optimize the yield of the less stable ortho-product (this compound), the reaction should be conducted under kinetic control.

Control TypeReaction ConditionsFavored Product IsomerRationale
Kinetic Control Low temperature, short reaction timeOrtho (potentially)The product with the lowest activation energy barrier forms fastest. wikipedia.org
Thermodynamic Control High temperature, long reaction time, strong acid catalyst (allowing for reversibility)ParaThe most stable isomer with the lowest Gibbs free energy is favored at equilibrium. libretexts.org

Manipulating reaction conditions provides a handle to influence the product ratio, but for severely crowded molecules like this compound, the thermodynamic preference for the para isomer is so strong that even under kinetic control, its formation is often a significant competing pathway. This highlights the necessity of methods like DoM that are not governed by these thermodynamic preferences.

Chemical Reactivity and Mechanistic Pathways of 1 Benzyl 2 Tert Butylbenzene and Analogs

Influence of Steric Hindrance on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions are fundamental to arene chemistry, and their rates and regioselectivity are heavily dependent on the nature of the substituents already present on the aromatic ring. vanderbilt.eduwikipedia.org In 1-benzyl-2-tert-butylbenzene, the interplay between the activating benzyl (B1604629) group and the sterically demanding tert-butyl group creates a unique reactivity profile.

The benzyl and tert-butyl groups are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. lkouniv.ac.inyoutube.com However, the sheer size of the tert-butyl group imposes significant steric hindrance, which can dramatically alter the product distribution. wikipedia.orgnumberanalytics.com

In electrophilic aromatic substitution of alkylbenzenes, the ortho/para ratio is sensitive to the steric bulk of the alkyl group. researchgate.net For instance, the nitration of toluene (B28343) yields a significant amount of the ortho product, whereas the nitration of tert-butylbenzene (B1681246) produces the para isomer as the major product due to the steric hindrance of the bulky tert-butyl group. wikipedia.orgmsu.edu In the case of this compound, electrophilic attack on the tert-butyl-substituted ring is expected to be severely hindered at the positions ortho to the tert-butyl group. numberanalytics.com Therefore, substitution will predominantly occur at the positions para to the activating groups, if available and not sterically encumbered.

The rate of electrophilic aromatic substitution is also affected by steric hindrance. saskoer.ca Bulky substituents can hinder the approach of the electrophile to the aromatic ring, thereby slowing down the reaction rate. numberanalytics.comnumberanalytics.com While both the benzyl and tert-butyl groups are activating, the steric congestion in this compound likely leads to a decreased reaction rate compared to less hindered alkylbenzenes. numberanalytics.commasterorganicchemistry.com

Table 1: Influence of Steric Hindrance on Nitration of Alkylbenzenes

AlkylbenzeneOrtho Product (%)Para Product (%)Meta Product (%)Reference
Toluene~58~37~5 msu.edu
tert-Butylbenzene~16~73~8 msu.edu

The mechanism of electrophilic aromatic substitution proceeds through a carbocation intermediate known as a benzenium ion or arenium ion. masterorganicchemistry.comwikipedia.org The stability of this intermediate is crucial in determining the reaction's regioselectivity. Electron-donating groups stabilize the positive charge in the benzenium ion, particularly when the attack is at the ortho or para positions. vanderbilt.edulkouniv.ac.in

In alkylbenzenes, the stability of the benzenium ion is influenced by the nature of the alkyl group. For this compound, the positive charge in the benzenium ion formed during electrophilic attack can be delocalized into the benzene (B151609) ring and is further stabilized by the inductive effects of the alkyl groups. lkouniv.ac.in

Rearrangements of the carbocation intermediate are possible, particularly in Friedel-Crafts alkylations where primary alkyl halides can rearrange to more stable secondary or tertiary carbocations. vanderbilt.edu However, in the context of the benzenium ion itself, rearrangements of the alkyl groups on the ring are less common under typical electrophilic substitution conditions. The stability of benzenium ions can be enhanced by complexation with superacids, allowing for their isolation and study. wikipedia.orgnih.govresearchgate.net Studies on monoalkylbenzenium ions have shown that the 4-alkylbenzenium ion is generally the most stable form. datapdf.comresearchgate.net While intramolecular rearrangements within the benzenium ion can occur at higher temperatures, they are not typically observed during standard electrophilic aromatic substitution reactions. datapdf.com

Reactivity of the Benzylic Methylene (B1212753) Group

The methylene group connecting the two phenyl rings in this compound is a benzylic position, which confers unique reactivity. libretexts.orgchemistrysteps.com

The benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.orgyoutube.commasterorganicchemistry.com This makes the benzylic position susceptible to radical reactions, such as halogenation with N-bromosuccinimide (NBS). libretexts.orgmasterorganicchemistry.com

However, the significant steric hindrance provided by the ortho-tert-butyl group in this compound is expected to suppress radical reactions at the benzylic methylene group. numberanalytics.com The bulky tert-butyl group would impede the approach of radicals, making the abstraction of a benzylic hydrogen and subsequent reactions less favorable. numberanalytics.com While benzylic radicals are stabilized by resonance, profound steric destabilization can hinder dimer formation. utexas.edu

Benzylic halides are highly reactive towards nucleophilic substitution reactions (both SN1 and SN2). chemistrysteps.comkhanacademy.orgucalgary.ca Primary benzylic halides typically undergo SN2 reactions, while secondary and tertiary benzylic halides favor the SN1 pathway due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.ca

If a leaving group were present on the benzylic carbon of this compound, it would be a secondary benzylic system. However, the steric bulk of the ortho-tert-butyl group would likely hinder the backside attack required for an SN2 reaction. libretexts.orgpearson.com An SN1 reaction would proceed through a benzylic carbocation, which is stabilized by resonance. Recent studies have shown that benzylic C(sp³)–H bonds can be functionalized for nucleophilic substitution under visible-light-induced photoredox catalysis, proceeding through a benzylic cation intermediate. acs.org In the case of 1-benzyl-4-(tert-butyl)benzene, this type of reaction has been shown to proceed with good yield. acs.org It is plausible that this compound could undergo similar transformations, although the steric hindrance might affect the reaction efficiency.

Cycloaddition Reactions Involving Benzyl- and tert-Butyl-Substituted Reagents

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org The electronic nature and steric properties of substituents on both the diene and the dienophile can significantly influence the reactivity and selectivity of these [4+2] cycloaddition reactions. wikipedia.orgsinica.edu.tw

The presence of benzyl and tert-butyl groups can influence the course of cycloaddition reactions. For instance, 1-benzyl-2,4-diphenyl-1,3-diazabuta-1,3-diene has been used in cycloaddition reactions with ketenes. unimi.it In another example, 3-tert-butyl-substituted propyne (B1212725) iminium salts have been shown to act as reactive dienophiles in Diels-Alder reactions with various dienes. thieme-connect.com

Steric hindrance from a bulky tert-butyl group can also play a role in directing the outcome of cycloaddition reactions. For example, bis-tert-butyl-substituted tetrazines are unreactive towards strained alkynes and alkenes due to steric clash. acs.org Conversely, a bulky substituent at the C2 position of a diene can actually increase the reaction rate by favoring the reactive s-cis conformation. wikipedia.org

While direct studies on the cycloaddition reactivity of this compound itself are not prevalent, the principles governing these reactions suggest that the substituents would play a defining role. The benzene rings in this compound are generally unreactive as dienes in Diels-Alder reactions under normal conditions, though they can react with very reactive dienophiles. sinica.edu.twacs.org

Chemoselectivity and Regioselectivity in [3+2] Cycloadditions

While direct studies on the [3+2] cycloaddition reactivity of this compound are not extensively documented, valuable insights can be drawn from computational studies on analogous structures, such as the reaction between 1-benzyl-4-ethynyl-1H- cdnsciencepub.comresearchgate.netrsc.orgtriazole and 1-azidomethyl-4-tert-butyl-benzene. cdnsciencepub.comimist.mascispace.com A Density Functional Theory (DFT) study at the B3LYP/6-311G(d,p) level of theory has elucidated the mechanistic details, including the chemoselectivity and regioselectivity of this type of reaction. cdnsciencepub.comimist.mascispace.com

The analysis of conceptual DFT reactivity indices helps in understanding the observed reactivity and selectivity. cdnsciencepub.comimist.ma In the reaction of the aforementioned triazole and azide, the energies associated with different reaction pathways indicate a high degree of chemoselectivity and meta regioselectivity, which aligns with experimental findings. cdnsciencepub.comresearchgate.netimist.mascispace.com The possible chemoselective and ortho/meta regioselective channels were explored and characterized, with the meta pathway being favored. cdnsciencepub.comresearchgate.netimist.mascispace.com

The electrophilicity and nucleophilicity indices of the reactants are key determinants of the reaction's nature. scispace.com For instance, in the studied reaction, 1-benzyl-4-ethynyl-1H- cdnsciencepub.comresearchgate.netrsc.orgtriazole acts as a strong nucleophile, while 1-azidomethyl-4-tert-butyl-benzene, though a poor electrophile, participates as the electrophilic component. scispace.com This difference in electronic character directs the global electron density transfer during the cycloaddition. scispace.com

The regioselectivity can be rationalized by analyzing the interactions of the electrophilic and nucleophilic Parr functions of the reacting molecules. researchgate.netscispace.com In the case of the reaction between 1-benzyl-4-ethynyl-1H- cdnsciencepub.comresearchgate.netrsc.orgtriazole and 1-azidomethyl-4-tert-butyl-benzene, the most significant interaction occurs between specific nitrogen and carbon atoms, leading to the preferential formation of one regioisomer over the other. researchgate.net

Table 1: DFT Calculated Reactivity Indices (in eV) for Analogs in a [3+2] Cycloaddition Reaction. scispace.com
CompoundElectronic Chemical Potential (μ)Chemical Hardness (η)Electrophilicity (ω)Nucleophilicity (N)
1-Benzyl-4-ethynyl-1H- cdnsciencepub.comresearchgate.netrsc.orgtriazole-3.655.411.053.09
1-Azidomethyl-4-tert-butyl-benzene-4.035.541.153.06

Role of Steric Factors in Reaction Channels

The bulky tert-butyl group is a well-established director of reactivity due to its significant steric hindrance. researchgate.net In the context of this compound, the ortho-disubstitution pattern creates a sterically crowded environment around the benzene ring, which can be expected to profoundly influence the accessibility of reagents and the stability of transition states.

The "tert-butyl effect" is a known phenomenon in organic chemistry where the steric bulk of the tert-butyl group kinetically stabilizes compounds and influences the course of chemical reactions. researchgate.net This steric hindrance can slow down or even inhibit reactions at adjacent positions. researchgate.net For instance, in cycloaddition reactions, the bulkiness of a substituent can dictate the regioselectivity. Studies on Diels-Alder reactions of 2-substituted-1,3-butadienes have shown that increasing the size of the substituent from methyl to tert-butyl enhances the regioselectivity of the cycloaddition. cdnsciencepub.com This is attributed to steric interference in the transition state. cdnsciencepub.com

In reactions involving arynes, the steric bulk of a substituent can override electronic effects to control the regioselectivity of nucleophilic addition. cas.cn For example, the perfluoro-tert-butylation of ortho-substituted arynes universally yields the meta-regioisomer, a selectivity attributed to the extraordinary steric bulk of the perfluoro-tert-butyl group. cas.cn A similar directing effect would be anticipated from the tert-butyl group in this compound in analogous reactions.

The steric hindrance provided by the tert-butyl group in 1-bromo-2-(tert-butyl)benzene (B1280680) influences the compound's reactivity and selectivity in chemical reactions by making the benzene ring more susceptible to nucleophilic attack while sterically shielding certain positions. This principle would similarly apply to this compound, where the benzylic position and the unsubstituted positions on the aromatic ring would have their reactivity modulated by the adjacent bulky group.

Table 2: Influence of Steric Hindrance on Reaction Selectivity.
Reaction TypeSubstrate FeatureObserved EffectReference
Diels-Alder CycloadditionIncreasing bulk of 2-alkyl substituent on 1,3-butadiene (B125203) (from Me to t-Bu)Increased regioselectivity cdnsciencepub.com
Nucleophilic addition to arynesPresence of a bulky perfluoro-tert-butyl groupUniversal meta-regioselectivity, overriding electronic effects cas.cn
General ReactivityPresence of a tert-butyl groupKinetic stabilization and steric shielding researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

The presence of a benzyl group in this compound introduces the possibility of intramolecular cyclization reactions, where the benzylic methylene group or the benzyl's aromatic ring can act as an internal nucleophile or electrophile. The steric hindrance from the ortho-tert-butyl group would be expected to play a significant role in dictating the feasibility and outcome of such cyclizations.

While specific studies on the intramolecular cyclization of this compound are scarce, related transformations in analogous systems provide a framework for predicting potential pathways. For instance, the intramolecular cyclization of o-isopropyl-substituted aryl alkynes, catalyzed by PtCl₂, proceeds via C-H functionalization at the benzylic position to form indene (B144670) derivatives. pku.edu.cn A similar pathway for this compound, if activated, could potentially lead to fused ring systems, although the steric clash between the tert-butyl group and the benzyl ring would likely pose a significant barrier.

Cascade reactions involving an intramolecular Prins-type cyclization followed by a Friedel-Crafts alkylation have been developed for the synthesis of 4-aryltetralin-2-ols from 2-(2-vinylphenyl)acetaldehydes. beilstein-journals.org This process involves the formation of a benzyl carbocation that is trapped intramolecularly. In a molecule like this compound, a suitably positioned functional group could initiate a similar cascade, with the benzyl ring acting as the internal nucleophile.

Furthermore, intramolecular redox cyclization reactions have been reported for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). rsc.org This transformation involves a series of steps including condensation, isomerization, cyclization, and aromatization. rsc.org The electronic properties of substituents on the benzylamine ring were found to significantly influence the efficiency of this transformation, with electron-donating groups generally leading to better yields. rsc.org This highlights the electronic contribution of the benzyl group in such cyclizations.

The synthesis of substituted benzofurans can be achieved through the intramolecular oxidative cyclization of ortho-cinnamyl phenols, where a 2-benzyl benzofuran (B130515) is formed. organic-chemistry.org This type of reaction demonstrates the utility of a benzyl-type substituent in forming heterocyclic structures via intramolecular C-C bond formation.

Conformational Analysis and Dynamic Stereochemistry of 1 Benzyl 2 Tert Butylbenzene

Steric Interactions Governing Molecular Geometry and Rotational Isomerism

The molecular geometry of 1-benzyl-2-tert-butylbenzene is primarily controlled by severe steric hindrance between the ortho-substituted benzyl (B1604629) and tert-butyl groups. The sheer size of the tert-butyl group forces adjacent substituents into specific conformations to minimize van der Waals repulsion. cdnsciencepub.comsciforum.net This interaction restricts the free rotation of both the benzyl group around the C(aryl)-C(benzyl) bond and the tert-butyl group around the C(aryl)-C(tert-butyl) bond.

This high degree of steric crowding leads to the existence of rotational isomers, or atropisomers, which are conformers that are stable enough to be isolated or observed independently due to a high barrier to interconversion. nih.gov While the barrier to rotation in simpler molecules like toluene (B28343) is very low, the introduction of a bulky ortho-substituent dramatically increases this barrier. researchgate.net In the case of this compound, the interplay between the two large groups creates a significant energy barrier, making certain rotational positions much more favorable than others and potentially allowing for the isolation of distinct conformers at low temperatures. nih.govoup.com The steric demands of the tert-butyl group, in particular, are known to cause distortions in the benzene (B151609) ring itself and influence the orientation of neighboring groups. cdnsciencepub.com

Dihedral Angle Preferences and Conformational Energy Landscapes

The conformational energy landscape of this compound is a complex surface defined by the dihedral angles of its substituents. The most critical dihedral angles are those describing the rotation of the benzyl group and the tert-butyl group relative to the plane of the central benzene ring.

For an alkylbenzene, the orientation of the alkyl chain relative to the aromatic ring is a key determinant of stability. aip.orgresearchgate.net In an unstrained environment, a benzyl group might prefer a conformation where its phenyl ring is perpendicular to the substituted benzene ring to minimize steric clash. However, in this compound, the presence of the adjacent tert-butyl group severely restricts this movement. Computational studies on related ortho-substituted systems show that bulky groups dictate a conformation where the substituents are pushed away from each other. oup.comresearchgate.net This results in a landscape with deep energy minima corresponding to specific staggered conformations and high energy peaks for eclipsed conformations. researchgate.netresearchgate.net

The energy landscape is not smooth; it features distinct valleys representing stable or metastable conformers and mountains representing the transition states between them. The energy difference between the most stable conformer and less stable ones can be several kcal/mol, a significant margin determined almost entirely by steric repulsion. researchgate.netethz.ch

Computational Prediction of Stable Conformers and Transition States for Interconversion

Computational chemistry provides essential tools for mapping the conformational possibilities of sterically hindered molecules like this compound. Methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are used to predict the geometries and relative energies of stable conformers and the transition states that separate them. researchgate.netliverpool.ac.ukacs.org

For analogous molecules, computational studies identify a small number of low-energy conformers from a vast conformational space. researchgate.netethz.ch A systematic search of the potential energy surface, often performed by driving key dihedral angles, reveals the most stable structures. For this compound, calculations would likely predict that the most stable conformer arranges the benzyl and tert-butyl groups to maximize their separation, with the benzyl group's phenyl ring likely oriented away from the tert-butyl group.

The energy barriers for interconversion between these stable conformers are represented by transition states on the potential energy surface. osti.gov The height of this barrier determines the rate of interconversion. For ortho-substituted bulky groups, these barriers can be substantial, often exceeding 20 kcal/mol, which is high enough to allow for the separation of rotational isomers at or below room temperature. nih.gov Computational models can calculate the structure and energy of these transition states, providing a theoretical value for the rotational barrier.

Table 1: Predicted Conformational Data Types from Computational Analysis

This table illustrates the typical data generated from computational studies on sterically hindered molecules. The specific values for this compound would require a dedicated computational analysis.

ParameterDescriptionExpected Significance
Relative Energy (kcal/mol) The energy of a conformer relative to the most stable conformer (global minimum).Lower values indicate more stable and abundant conformers.
Key Dihedral Angles (°) Angles defining the orientation of the benzyl and tert-butyl groups relative to the benzene ring.Defines the specific geometry of each unique conformer.
Transition State Energy (kcal/mol) The energy barrier that must be overcome for one conformer to convert to another.Higher values indicate slower interconversion rates and greater conformational stability.
Population (%) The predicted percentage of each conformer at a given temperature based on its relative energy.Indicates the dominant shapes the molecule adopts at equilibrium.

Advanced Spectroscopic Characterization for Elucidating Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) for Probing Local Chemical Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and local chemical environments of atoms within a molecule. For 1-Benzyl-2-tert-butylbenzene, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The bulky tert-butyl group, due to its free rotation, would typically appear as a sharp singlet in the upfield region, around δ 1.3-1.4 ppm, integrating to nine protons. The methylene (B1212753) protons of the benzyl (B1604629) group are diastereotopic due to the chiral environment created by the ortho-substitution and would likely appear as a pair of doublets or a complex multiplet. The aromatic region would be complex, showing a series of multiplets corresponding to the protons on both the monosubstituted benzyl ring and the 1,2-disubstituted benzene (B151609) ring. For comparison, in the related compound 1-Bromo-2-(tert-butyl)benzene (B1280680), the tert-butyl protons appear as a singlet at δ 1.3–1.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data. Key signals would include those for the quaternary carbons of the tert-butyl group (around δ 35 ppm) and the methyl carbons of the same group (around δ 31 ppm). rsc.org The methylene carbon of the benzyl group would also be identifiable. The aromatic region would display multiple signals corresponding to the substituted and unsubstituted carbons of the two benzene rings. For instance, in 1-azido-4-(tert-butyl)benzene, the quaternary carbon of the tert-butyl group appears at δ 34.46 ppm, and the methyl carbons at δ 31.36 ppm. rsc.org

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

GroupNucleusExpected Chemical Shift (δ, ppm)MultiplicityIntegration/Note
tert-Butyl¹H~ 1.3 - 1.4Singlet9H
Benzyl Methylene¹HVariableMultiplet/dd2H, Diastereotopic
Aromatic¹H~ 7.0 - 7.5Multiplets9H
tert-Butyl (CH₃)¹³C~ 31Quartet
tert-Butyl (Quaternary C)¹³C~ 35Singlet
Benzyl Methylene¹³C~ 45-50Triplet
Aromatic¹³C~ 125 - 150Multiple signalsSubstituted & unsubstituted

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Conformational Signatures

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides insights into the molecular vibrations and can be used to identify functional groups and conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by C-H stretching vibrations. Aromatic C-H stretches are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the tert-butyl and methylene groups would appear between 3000-2850 cm⁻¹. semanticscholar.org The spectrum of tert-butylbenzene (B1681246) shows characteristic CH stretching vibrational overtone spectra, and similar complex patterns would be expected for this compound due to the various C-H oscillators. acs.orgnih.gov Bending vibrations for the C-H bonds and C=C stretching vibrations of the aromatic rings would be observed in the fingerprint region (below 1600 cm⁻¹). Specifically, aromatic C=C stretching typically gives rise to bands around 1600 cm⁻¹ and 1450 cm⁻¹. semanticscholar.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the benzene rings, which are often weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum. For example, the ring breathing mode of the benzene rings would be a prominent feature.

Interactive Data Table: Key Expected Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H StretchIR, Raman3100 - 3000Medium to Weak
Aliphatic C-H StretchIR, Raman3000 - 2850Strong
Aromatic C=C StretchIR, Raman1620 - 1580, 1500 - 1450Medium to Strong
C-H Bend (Aliphatic)IR~1470, ~1370Medium
C-H Out-of-Plane Bend (Aromatic)IR900 - 675Strong
Ring BreathingRaman~1000Strong

Electronic Spectroscopy (UV-Vis, Photoelectron Spectroscopy, Hole-Burning) for Electronic States and Conformational Fingerprints

Electronic spectroscopy techniques probe the electronic energy levels of a molecule, providing information on its electronic structure and conformational landscape.

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to show absorption bands characteristic of substituted benzene chromophores. The π → π* transitions of the benzene rings would likely result in a strong absorption band (the E-band) below 200 nm and a weaker, structured band (the B-band) around 260 nm. The substitution on the benzene rings can cause a slight shift (bathochromic or hypsochromic) and change in intensity of these bands compared to unsubstituted benzene. science-softcon.denist.gov

Photoelectron Spectroscopy (PES): PES, particularly using techniques like Zero Electron Kinetic Energy (ZEKE) spectroscopy, can provide detailed information about the cation's vibrational frequencies and the ionization energy of the molecule. researchgate.netacs.org Studies on similar molecules like n-butylbenzene have shown that different conformers can have distinct ionization energies and cationic vibrational modes, allowing for their individual characterization. researchgate.netacs.org For this compound, PES could potentially distinguish between different stable conformations arising from the rotation around the single bonds.

Hole-Burning Spectroscopy: This double-resonance technique is crucial for disentangling the complex spectra of molecules with multiple conformers. osti.gov By selectively depleting the ground state population of one conformer with a "burn" laser, a simplified spectrum corresponding to a single conformer can be recorded with a "probe" laser. aip.org This method would be invaluable for assigning the electronic and vibrational spectra of the individual conformers of this compound that may be present in a jet-cooled environment. acs.orgosti.gov

X-ray Diffraction Analysis of Related Crystal Structures for Solid-State Conformation

While a crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into the likely solid-state conformation. The crystal structure of 1,4-Bis(benzyloxy)-2-tert-butylbenzene is particularly informative. nih.goviucr.org In this molecule, the benzene rings are planar, and the dihedral angle between the central benzene ring and one of the benzyl rings is 48.5(4)°. nih.gov This significant twist is a result of minimizing steric hindrance.

For this compound, a similar, non-planar arrangement is expected in the solid state. The steric repulsion between the ortho-positioned tert-butyl and benzyl groups would force the benzyl group's phenyl ring to be twisted significantly out of the plane of the other ring. Intermolecular forces, such as C-H···π stacking interactions, would likely play a role in stabilizing the crystal packing, similar to what is observed in 1,4-Bis(benzyloxy)-2-tert-butylbenzene. nih.goviucr.org

Interactive Data Table: Crystallographic Data for the Related Compound 1,4-Bis(benzyloxy)-2-tert-butylbenzene

ParameterValueReference
Chemical FormulaC₂₄H₂₆O₂ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)6.5570 (13) nih.gov
b (Å)23.772 (5) nih.gov
c (Å)12.924 (3) nih.gov
β (°)93.21 (3) nih.gov
Volume (ų)2011.3 (7) nih.gov
Dihedral Angle (Ring 1-Ring 2)48.5 (4)° nih.gov

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Molecular Ion: In an electron ionization (EI) mass spectrum, this compound (C₁₇H₂₂) would show a molecular ion peak (M⁺˙) at an m/z value corresponding to its molecular weight (226.36 g/mol ).

Fragmentation Patterns: The fragmentation of this compound would be driven by the formation of stable carbocations. Two major fragmentation pathways are anticipated:

Benzylic Cleavage: The most favorable cleavage is expected to be the loss of a hydrogen atom or the substituted phenyl ring to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a characteristic fragmentation for alkylbenzenes. core.ac.ukcore.ac.uk

Loss of the tert-Butyl Group: Cleavage of the bond between the tert-butyl group and the benzene ring would result in the loss of a tert-butyl radical (•C(CH₃)₃), leading to a fragment ion at m/z 169. Alternatively, loss of isobutylene (B52900) (C₄H₈) via a rearrangement can occur, producing an ion at m/z 170. The loss of a methyl group from the tert-butyl substituent to form an [M-15]⁺ ion at m/z 211 is also a common pathway for tert-butyl substituted aromatics. researchgate.net

These fragmentation patterns are consistent with those observed for related molecules like tert-butylbenzene and other alkylbenzenes. core.ac.ukresearchgate.netacs.org

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonProposed Neutral LossFragmentation Pathway
226[C₁₇H₂₂]⁺˙-Molecular Ion (M⁺˙)
211[C₁₆H₁₉]⁺•CH₃Loss of a methyl radical
169[C₁₃H₁₃]⁺•C(CH₃)₃Loss of tert-butyl radical
91[C₇H₇]⁺•C₁₀H₁₅Benzylic cleavage (Tropylium ion)
57[C₄H₉]⁺•C₁₃H₁₃tert-Butyl cation

Theoretical and Computational Chemistry Insights into 1 Benzyl 2 Tert Butylbenzene Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a sterically hindered system like 1-Benzyl-2-tert-butylbenzene, DFT calculations would be crucial for understanding how the bulky benzyl (B1604629) and tert-butyl groups influence the geometry and electronic properties of the benzene (B151609) ring. Such studies would typically employ a functional, such as B3LYP, and a basis set, for instance, 6-311G(d,p), to solve the Schrödinger equation approximately. imist.maimist.maresearchgate.net

A key component of DFT studies is the analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are fundamental in predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound *

Parameter Symbol Illustrative Value Unit
Highest Occupied Molecular Orbital Energy EHOMO -6.5 eV
Lowest Unoccupied Molecular Orbital Energy ELUMO -0.8 eV
HOMO-LUMO Gap ΔE 5.7 eV
Chemical Potential µ -3.65 eV
Chemical Hardness η 2.85 eV
Global Electrophilicity ω 2.34 eV

These values are hypothetical and for illustrative purposes only, as specific computational data for this compound are not available in the reviewed literature.

DFT calculations are instrumental in mapping the potential energy surface (PES) for chemical reactions. imist.ma This involves locating the structures and energies of reactants, transition states, intermediates, and products. By identifying the transition states and calculating the activation energies, the most favorable reaction pathways can be determined.

For this compound, PES mapping could elucidate the mechanisms of reactions such as electrophilic aromatic substitution. The significant steric hindrance from the adjacent benzyl and tert-butyl groups would be expected to play a major role in directing the regioselectivity of such reactions, a hypothesis that could be rigorously tested through computational modeling. To date, no specific PES mapping studies for reactions involving this compound have been found in the scientific literature.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

The conformational flexibility of the benzyl group in this compound makes exploring its complete conformational space a complex task. Molecular mechanics (MM) methods, which use classical physics to model molecular systems, are well-suited for this purpose due to their computational efficiency. Force fields like MMFF94 or AMBER would be used to perform a systematic search of the potential energy surface to identify low-energy conformers.

Following the identification of stable conformers, molecular dynamics (MD) simulations could be employed. MD simulations model the atomic motions over time, providing insights into the dynamic behavior of the molecule, including the rotational barriers of the benzyl and tert-butyl groups. Such simulations would reveal how the molecule behaves at different temperatures and in different solvent environments. Conformational studies on similarly substituted benzenes have demonstrated the power of combining molecular mechanics with other techniques like NMR spectroscopy to understand their structure. rsc.org

Table 2: Illustrative Conformational Analysis Data for this compound *

Conformer Dihedral Angle (C1-C2-Cα-Cβ) Relative Energy (kcal/mol) Population (%)
1 60° 0.0 60
2 180° 1.5 30
3 -60° 2.5 10

This table presents a hypothetical outcome of a conformational analysis. The dihedral angle refers to the rotation around the bond connecting the benzyl group to the benzene ring. The relative energies and populations are illustrative and not based on actual calculations for this compound.

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated properties would be compared with experimental findings to ensure the accuracy of the computational methods. For instance, calculated NMR chemical shifts (using methods like GIAO) could be correlated with experimentally measured spectra. rsc.org Similarly, calculated vibrational frequencies could be compared with IR and Raman spectra.

While experimental data for this compound are scarce, studies on related sterically hindered molecules have shown excellent agreement between calculated and experimental data, lending confidence to the predictive power of these computational techniques. A comprehensive study on this compound would ideally involve synthesizing the compound, characterizing it experimentally, and then performing detailed computational analysis to create a cohesive and validated understanding of its chemical nature.

Advanced Applications in Organic Synthesis and Functional Materials Design

Role of Steric Bulk in Directing Selective Organic Transformations

The defining characteristic of 1-benzyl-2-tert-butylbenzene is the significant steric hindrance imparted by the tert-butyl group. In organic synthesis, such steric bulk is a powerful tool for controlling the regioselectivity of reactions. The tert-butyl group can effectively block or hinder access to the ortho-position of the benzene (B151609) ring, thereby directing incoming electrophiles or coupling partners to the less hindered para-position. For instance, in electrophilic aromatic substitution reactions like nitration or bromination, the presence of a tert-butyl group typically leads to a high preference for para-substitution.

While direct studies on this compound are scarce, the behavior of the closely related 1-bromo-2-(tert-butyl)benzene (B1280680) illustrates this principle. The bulky tert-butyl group in this compound significantly influences its reactivity in cross-coupling reactions, often requiring specialized bulky ligands to enhance reaction kinetics. iucr.org This suggests that the steric environment of this compound would similarly govern the outcomes of synthetic transformations on its aromatic ring.

The benzyl (B1604629) group, while more flexible, also contributes to the steric profile around the second aromatic ring. The "benzylic" carbon, the carbon atom adjacent to the benzene ring, is known to be reactive and can be a site for reactions such as benzylic bromination or oxidation. researchgate.net The interplay between the fixed steric bulk of the tert-butyl group and the conformational flexibility of the benzyl group could potentially lead to complex and interesting stereochemical outcomes in reactions involving either of the aromatic systems.

Design of Novel Ligands and Catalysts Based on this compound Scaffold

A common strategy in modern catalysis is the design of ligands that can precisely control the activity and selectivity of a metal center. The structure of this compound presents a potential, albeit underexplored, scaffold for such ligands. The ortho-disubstituted pattern could be functionalized to create bidentate ligands that coordinate to a metal.

For example, functional groups could be introduced onto the benzyl group and the tert-butyl-substituted ring to create a pincer-type ligand. The steric bulk of the tert-butyl group would be a key feature, creating a well-defined coordination pocket around the metal center. This steric hindrance can prevent catalyst deactivation pathways, such as the formation of inactive dimers, and can influence the selectivity of the catalytic reaction. Research on other sterically hindered biarylphosphine ligands has shown a direct correlation between the size of the ligand substituents and the efficiency of cross-coupling reactions. sigmaaldrich.com

Although no specific ligands or catalysts derived from this compound are documented in the literature, the synthesis of ligands from other tert-butylbenzene (B1681246) derivatives is known. wikipedia.org These examples provide a conceptual blueprint for how the this compound framework could be hypothetically elaborated into novel catalytic systems.

Exploration in the Development of Sterically Controlled Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. nih.gov Steric hindrance plays a crucial role in directing these assembly processes. Molecules with significant steric bulk can be designed to form specific architectures, such as molecular capsules or porous materials, by preventing overly dense packing and favoring particular intermolecular arrangements.

While there is no specific research on the supramolecular chemistry of this compound, the principles of sterically controlled assembly are well-established. For instance, sterically hindered porphyrin systems have been shown to form distinct supramolecular nanostructures based on the orientation of their bulky peripheral groups. acs.org The combination of the rigid tert-butyl group and the more dynamic benzyl group in this compound could lead to interesting and potentially useful self-assembly behaviors. The benzyl group could participate in π-π stacking interactions, while the tert-butyl group would enforce a specific spatial arrangement, potentially leading to the formation of unique supramolecular polymers or gels.

Potential as a Model Compound for Investigating Steric Effects in Polymerization or Material Properties

The study of how steric effects influence the properties of polymers and materials is a fundamental area of research. Compounds with well-defined steric features are often used as models to probe these relationships. The tert-butyl group is a common motif used for this purpose. For instance, the functionalization of monomers with tert-butylbenzene has been employed as a strategy to control the properties of polypeptides during polymerization. sigmaaldrich.com

This compound, with its significant and well-defined steric profile, could serve as a valuable model compound in this context. It could be incorporated into polymer chains to study how its steric bulk affects properties such as glass transition temperature, solubility, and mechanical strength. Furthermore, studies on the photochemistry and radiation chemistry of tert-butylbenzene suggest that such bulky groups can influence the degradation pathways of materials. Investigating the behavior of materials containing the this compound unit under various conditions could provide valuable insights into the design of more robust and stable materials.

Future Research Directions and Unresolved Questions

Development of More Efficient and Selective Synthetic Routes for Sterically Hindered Aromatics

The synthesis of polysubstituted aromatic compounds, particularly those with bulky groups in ortho positions like 1-benzyl-2-tert-butylbenzene, presents a significant challenge. Traditional methods like Friedel-Crafts alkylation are often unsuitable due to issues with regioselectivity and the propensity for carbocation rearrangements. lumenlearning.comchemistrysteps.com Furthermore, the presence of a deactivating group on the aromatic ring can severely hinder or prevent Friedel-Crafts reactions. lumenlearning.comchemistrysteps.com

Future research must focus on developing novel synthetic strategies that offer high efficiency and selectivity. One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. However, even these modern methods can be hampered by extreme steric hindrance. For instance, the synthesis of sterically hindered arylboronic acids, key intermediates in Suzuki couplings, becomes increasingly difficult as substitution on the aromatic ring increases.

Another area ripe for exploration is the direct C-H activation/arylation of aromatic compounds. Recent advancements have shown that iridium complexes can achieve selective ortho-C-H activation in alkylarenes, even without a directing group. acs.org This methodology relies on the transient, reversible insertion of the metal into a benzylic C-H bond, which then facilitates insertion into the more sterically hindered ortho-C-H bond. acs.org Adapting such methods for substrates like tert-butylbenzene (B1681246) to introduce a benzyl (B1604629) group would be a significant step forward.

Future research in this area should aim to:

Develop novel catalyst systems with high tolerance for sterically demanding substrates.

Explore alternative coupling partners and reaction conditions to overcome the limitations of current methods.

Investigate one-pot synthesis procedures that avoid the isolation of sensitive or unstable intermediates. psu.edu

Utilize flow chemistry and micro-reactor technologies to precisely control reaction parameters and improve yields for challenging transformations.

A key unresolved question is how to effectively control the regioselectivity of introducing two different bulky ortho substituents onto a benzene (B151609) ring. The order of introduction and the nature of the substituents play a crucial role, and predictive models for these complex reactions are still in their infancy. libretexts.orgmasterorganicchemistry.com

In-depth Studies of Dynamic Processes and Fast Interconversions in ortho-Disubstituted Systems

The presence of two bulky ortho substituents, such as a benzyl and a tert-butyl group, forces the molecule to adopt a non-planar conformation to minimize steric strain. matanginicollege.ac.inaip.org This leads to restricted rotation around the C-C single bonds connecting the substituents to the aromatic ring, a phenomenon known as atropisomerism. matanginicollege.ac.in These molecules can exist as distinct, slowly interconverting rotational isomers (rotamers).

The study of these dynamic processes is crucial for understanding the molecule's properties and reactivity. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating these fast interconversions and determining the energy barriers to rotation. For example, studies on related ortho-substituted biphenyls and other hindered aromatics have revealed significant rotational barriers. rsc.orgnih.gov

Compound/SystemRotational Barrier (kcal/mol)Method
ortho-tolyldiadamantylmethanol39Thermal Equilibration
meta-tolyldiadamantylmethanol27Thermal Equilibration
ortho-iodo-N-benzhydrylformamide9.8DFT Calculation
N-benzhydrylformamide2.5DFT Calculation

Table 1: Examples of Rotational Barriers in Sterically Hindered Aromatic Systems. Data sourced from related studies on sterically hindered molecules. rsc.orgnih.gov

Future research should focus on detailed experimental and computational studies of this compound and its analogs to:

Precisely measure the rotational barriers between different conformers using variable temperature NMR techniques. researchgate.net

Characterize the geometry and relative stability of the different rotamers through X-ray crystallography and computational methods.

Investigate how factors like solvent polarity and temperature influence the equilibrium between different conformers. deepdyve.com

Explore the potential for isolating individual atropisomers, which could have unique chiroptical properties. researchgate.net

A significant unresolved question is the extent to which the flexible benzyl group, compared to more rigid substituents, influences the rotational dynamics and the stability of the resulting atropisomers.

Exploration of Unconventional Reactivity Modulated by Extreme Steric Hindrance

Extreme steric hindrance can lead to unexpected and unconventional reactivity. The bulky substituents can shield the aromatic ring and its functional groups from attack, but they can also introduce strain that leads to novel reaction pathways. numberanalytics.com For instance, studies on the solvolysis of highly substituted benzyl chlorides, such as 2,4,6-tri-t-butylbenzyl chloride, have shown an unexpectedly high reactivity. cdnsciencepub.comresearchgate.net This phenomenon, termed "steric acceleration," is attributed to the relief of steric strain in the transition state. cdnsciencepub.comresearchgate.net

The presence of a benzylic position in this compound offers an additional site for reactivity. The steric congestion around this position could influence reactions such as radical halogenation or oxidation. pressbooks.pubmdpi.com The benzylic C-H bonds are typically reactive, but their accessibility in this crowded environment is a key question.

Future research should investigate:

The susceptibility of the aromatic ring in this compound to electrophilic aromatic substitution, and how the directing effects of the benzyl and tert-butyl groups are modified by steric hindrance. msu.edu

The reactivity of the benzylic position towards oxidation and radical substitution.

The possibility of intramolecular reactions, such as cyclization, driven by the release of steric strain.

The influence of steric hindrance on the photophysical properties and potential photochemical reactions of such molecules.

A central unresolved question is whether the extreme steric hindrance in this compound can be harnessed to achieve selective transformations at otherwise less reactive positions, or to stabilize highly reactive intermediates.

Multiscale Computational Modeling of Bulk Behavior Influenced by Molecular Sterics

Computational chemistry offers a powerful lens through which to understand the structure, dynamics, and properties of sterically hindered molecules like this compound. acs.org While quantum mechanical calculations can provide accurate information on molecular properties, understanding the bulk behavior of materials composed of these molecules requires a multiscale modeling approach. aip.orgnih.gov

Such an approach bridges the gap between the molecular level and the macroscopic properties of a material. For example, molecular dynamics simulations can be used to predict how the non-planar shape and restricted dynamics of individual molecules influence properties like crystal packing, melting point, and solubility. dtu.dk

Modeling ScaleFocus of InvestigationPotential Insights for this compound
Quantum Mechanics (e.g., DFT)Electronic structure, conformational energies, rotational barriers, reaction mechanisms.Accurate geometries of rotamers, energy differences, transition states for interconversion and reactions.
Molecular Dynamics (MD)Time-evolution of molecular systems, intermolecular interactions, local ordering.Crystal packing motifs, solvent effects on conformation, prediction of amorphous vs. crystalline states.
Coarse-Grained (CG) ModelingLarge-scale assembly, phase behavior, bulk material properties.Prediction of melting point, viscosity, and diffusion coefficients in the liquid state.

Table 2: Multiscale Modeling Approaches for Studying Sterically Hindered Molecules.

Future research in computational modeling should focus on:

Developing accurate force fields for molecular dynamics simulations that can correctly describe the complex intermolecular interactions of sterically crowded aromatic molecules.

Performing multiscale simulations to predict the bulk properties of materials based on this compound and its isomers. nih.gov

Using computational methods to screen for potential applications of such molecules, for example, as components in molecular machines or as host molecules in supramolecular chemistry. chemrxiv.org

Combining computational predictions with experimental data to build a comprehensive understanding of how molecular-level steric effects translate to macroscopic material properties.

A key unresolved question is how the interplay between intramolecular flexibility (e.g., rotation of the benzyl group) and intermolecular packing forces dictates the solid-state structure and bulk properties of materials derived from this compound.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-2-tert-butylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or benzylation of tert-butylbenzene derivatives. For example, using benzyl chloride and tert-butylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimization includes:
  • Catalyst Loading : 10-20 mol% AlCl₃ to balance reactivity and side reactions.
  • Temperature : 0–25°C to minimize decomposition.
  • Solvent : Dichloromethane or toluene for improved solubility.
    Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Confirm regioselectivity using X-ray crystallography, as demonstrated in structurally similar compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT and COSY experiments. Tert-butyl groups show a singlet at ~1.3 ppm (¹H) and 29–35 ppm (¹³C), while benzyl protons resonate at ~4.5–5.0 ppm (¹H) .
  • GC-MS : Confirm molecular ion ([M]⁺) at m/z 210 (C₁₇H₂₀) and fragmentation patterns (e.g., loss of tert-butyl group).
  • X-ray Crystallography : Resolve steric effects and confirm substitution patterns, as seen in analogous oxazolidinone derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Avoid groundwater contamination .
  • First Aid : For eye contact, rinse with water for 15 minutes; for ingestion, seek medical attention .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model steric and electronic effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., toluene vs. THF).
  • Case Study : Computational studies on tert-butyl-substituted aromatics show enhanced steric hindrance, reducing para-substitution .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-shift artifacts.
  • Isotopic Labeling : Use deuterated analogs (e.g., tert-butyl-d₉) to distinguish overlapping peaks .
  • Collaborative Studies : Cross-reference with crystallographic data to validate structural assignments .

Q. How can this compound be utilized as an intermediate in designing chiral catalysts?

  • Methodological Answer :
  • Chiral Auxiliaries : Functionalize the benzyl group with enantiopure substituents (e.g., oxazolidinones) for asymmetric catalysis .
  • Experimental Design :

Introduce a chiral center via Sharpless epoxidation of allylic benzyl derivatives.

Test catalytic efficiency in asymmetric alkylation using kinetic resolution studies.

  • Case Study : Similar tert-butyl-benzyl motifs are used in organocatalysts for Diels-Alder reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.